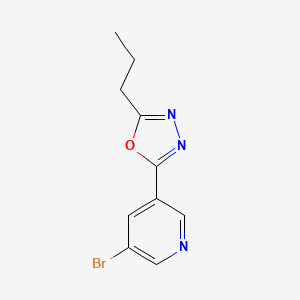

2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(5-bromopyridin-3-yl)-5-propyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-2-3-9-13-14-10(15-9)7-4-8(11)6-12-5-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCRQOJMGOGZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675106 | |

| Record name | 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-81-4 | |

| Record name | 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel heterocyclic compound, 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole. Moving beyond a mere recitation of methodologies, this document delves into the strategic rationale behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Scientific Imperative

The synthesis of molecules incorporating both a pyridine ring and a 1,3,4-oxadiazole core represents a significant avenue of exploration in medicinal chemistry. The pyridine moiety is a ubiquitous feature in numerous pharmaceuticals, offering a critical point of interaction with biological targets. Concurrently, the 1,3,4-oxadiazole ring serves as a valuable bioisostere for amide and ester functionalities, often enhancing metabolic stability and fine-tuning the physicochemical properties of a compound. The specific arrangement of a bromo substituent on the pyridine ring and a propyl group on the oxadiazole in this compound suggests a nuanced interplay of lipophilicity and electronics that merits thorough investigation.

Unambiguous structural elucidation is the cornerstone upon which all subsequent research is built, from deciphering its mechanism of action to its potential development as a therapeutic agent. This guide, therefore, outlines a multi-pronged analytical strategy, leveraging a suite of spectroscopic and spectrometric techniques to unequivocally confirm the molecular architecture of the title compound.

Strategic Synthesis and Purification

The journey to structural confirmation commences with an efficient and logical synthetic pathway. A prevalent and effective method for constructing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine precursor.[1] For the target molecule, the logical starting materials are 5-bromonicotinic acid and butyric anhydride.

Synthetic Pathway Rationale

A one-pot synthesis is often favored for its operational simplicity and atom economy.[2] The reaction likely proceeds through the formation of a mixed anhydride from 5-bromonicotinic acid and butyric anhydride. This reactive intermediate is then intercepted by hydrazine hydrate to generate a diacylhydrazine. Subsequent dehydrative cyclization of this intermediate under the reaction conditions yields the desired this compound.

Figure 1: A simplified workflow of the one-pot synthesis.

Detailed Experimental Protocol: Synthesis

-

Reactant Charging: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-bromonicotinic acid (1.0 eq), butyric anhydride (1.2 eq), and a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) in a catalytic amount.

-

Intermediate Formation: Heat the mixture to 80-90 °C for 1-2 hours to facilitate the formation of the mixed anhydride.

-

Hydrazine Addition: Cool the reaction to ambient temperature and cautiously add hydrazine hydrate (1.5 eq) dropwise. Note that this step may be exothermic.

-

Cyclization: Following the addition, heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it into ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Purification: Ensuring Analytical Integrity

The crude product should be purified by column chromatography on silica gel, employing a gradient elution with a mixture of hexane and ethyl acetate. The purity of the resulting fractions is monitored by TLC. Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure to yield the final product.

Spectroscopic and Spectrometric Elucidation: A Multi-faceted Approach

The definitive confirmation of the structure of this compound necessitates the synergistic application of various analytical techniques. Each method provides a unique and complementary piece of the structural puzzle.[1]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

Mass spectrometry is indispensable for determining the molecular weight of the compound and providing insights into its fragmentation patterns, which can corroborate the proposed structure.[3]

-

Expected Molecular Ion Peak: For the molecular formula C₁₀H₁₀BrN₃O, the expected monoisotopic mass is approximately 267.00 g/mol for the ⁷⁹Br isotope and 269.00 g/mol for the ⁸¹Br isotope. A characteristic isotopic pattern with a roughly 1:1 intensity ratio for these peaks is anticipated.

-

Key Fragmentation Pathways: Fragmentation is likely to occur at the bonds connecting the propyl group and the pyridine ring to the central oxadiazole core.[4][5] One would expect to observe fragment ions corresponding to the loss of the propyl group, as well as fragments representing the bromopyridinyl moiety.[6]

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M(⁷⁹Br)+H]⁺ | C₁₀H₁₁⁷⁹BrN₃O⁺ | 268.0134 |

| [M(⁸¹Br)+H]⁺ | C₁₀H₁₁⁸¹BrN₃O⁺ | 270.0114 |

| [M-C₃H₇]⁺ | C₇H₄BrN₃O⁺ | 225.9560 |

| [C₆H₄BrN₂]⁺ | C₆H₄⁷⁹BrN₂⁺ | 182.9607 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

¹H and ¹³C NMR spectroscopy are paramount for delineating the carbon-hydrogen framework of the molecule.[7]

-

Propyl Group Signature: The propyl group is expected to give rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (CH₂) protons, and a triplet for the methylene group directly attached to the oxadiazole ring.

-

Pyridine Ring Protons: The 5-bromopyridin-3-yl moiety will exhibit signals for three aromatic protons. Due to the substitution pattern, these will appear as distinct multiplets in the downfield region of the spectrum. The coupling constants between these protons are crucial for confirming their relative positions on the pyridine ring.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Propyl-CH₃ | 0.9 - 1.1 | Triplet (t) | 3H |

| Propyl-CH₂ | 1.7 - 1.9 | Sextet (sxt) | 2H |

| Propyl-CH₂ (adjacent to oxadiazole) | 2.8 - 3.0 | Triplet (t) | 2H |

| Pyridine-H (position 4) | 8.3 - 8.5 | Multiplet (m) | 1H |

| Pyridine-H (position 6) | 8.8 - 9.0 | Multiplet (m) | 1H |

| Pyridine-H (position 2) | 9.1 - 9.3 | Multiplet (m) | 1H |

-

Oxadiazole Carbons: Two distinct signals are anticipated for the two carbons of the oxadiazole ring, typically appearing in the range of 160-170 ppm.[8]

-

Pyridine Carbons: The five carbons of the pyridine ring will each produce a unique signal. The chemical shift of the carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronic effects. The carbon attached to the oxadiazole ring (C3) will also exhibit a characteristic chemical shift.

-

Propyl Carbons: Three signals corresponding to the three carbons of the propyl group will be observed in the aliphatic region of the spectrum.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for the identification of key functional groups within the molecule.[10]

-

C=N and C=C Stretching: Characteristic absorption bands in the 1500-1650 cm⁻¹ region are expected, corresponding to the C=N bonds of the oxadiazole and the C=C bonds of the pyridine ring.[8][11]

-

C-O-C Stretching: The C-O-C ether-like linkage within the oxadiazole ring will display a strong absorption band, typically in the 1020-1250 cm⁻¹ range.[12]

-

C-H Stretching: Aromatic C-H stretching vibrations will appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will be observed just below 3000 cm⁻¹.

-

C-Br Stretching: The C-Br bond will have a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Figure 2: The integrated analytical workflow for structural elucidation.

Advanced Structural Confirmation (Optional but Recommended)

For an unequivocal and definitive proof of structure, particularly for novel compounds destined for biological evaluation, two-dimensional (2D) NMR experiments and single-crystal X-ray diffraction are highly recommended.

-

2D NMR (COSY, HSQC, HMBC): These experiments provide through-bond and through-space correlations between protons and carbons, which definitively establish the connectivity of the entire molecule.[13] For example, an HMBC experiment would be expected to show a correlation between the propyl-CH₂ protons and the oxadiazole carbon, confirming their attachment.

-

Single-Crystal X-ray Diffraction: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the ultimate proof of structure by determining the precise spatial arrangement of every atom in the molecule.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is not a linear process but rather a dynamic interplay of synthesis, purification, and multi-faceted spectroscopic analysis. Each piece of data, from the molecular weight provided by mass spectrometry to the detailed connectivity map derived from NMR, serves to corroborate the others. This integrated, self-validating workflow ensures the highest degree of confidence in the final structural assignment—a critical prerequisite for any subsequent investigation into the compound's chemical and biological properties.

References

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1H, 13C and 15N NMR assignments of phenazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ismar.org [ismar.org]

- 10. journalspub.com [journalspub.com]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Spectroscopic data for 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The compound this compound represents a confluence of key pharmacophores: a halogenated pyridine ring, a bioisosterically significant 1,3,4-oxadiazole core, and an aliphatic propyl chain. This unique combination suggests potential applications ranging from targeted therapeutics to organic electronics. Unambiguous characterization of such molecules is the foundation upon which all subsequent research is built, ensuring purity, confirming identity, and providing insights into molecular conformation and electronic structure.

While specific, published experimental data for this exact molecule is not prevalent in public-domain literature, this guide serves as a comprehensive, predictive framework for its spectroscopic analysis. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing upon data from structurally analogous compounds, we can construct a detailed and reliable predicted spectroscopic profile. This document is designed for researchers, scientists, and drug development professionals, providing not only predicted data but also the underlying scientific rationale and field-proven experimental protocols required for its acquisition and interpretation.

Predicted Spectroscopic Data Summary

The following table provides a high-level summary of the anticipated key spectroscopic features for this compound.

| Technique | Key Predicted Features |

| ¹H NMR | Three distinct aromatic signals in the δ 8.5-9.5 ppm range showing meta-coupling. Three aliphatic signals (triplet, sextet, triplet) in the δ 1.0-3.2 ppm range for the propyl group. |

| ¹³C NMR | Two characteristic signals for the oxadiazole carbons (~δ 160-165 ppm). Five signals for the pyridine ring carbons, including a C-Br signal at ~δ 120 ppm. Three signals for the propyl group carbons. |

| Mass Spec (EI) | Prominent molecular ion peaks (M⁺ and M+2) of nearly equal intensity due to ⁷⁹Br/⁸¹Br isotopes. Key fragments corresponding to the loss of the propyl chain and bromine atom. |

| Infrared (IR) | Characteristic absorptions for aromatic C-H (~3100 cm⁻¹), aliphatic C-H (~2960 cm⁻¹), C=N/C=C (~1600-1500 cm⁻¹), and C-O-C of the oxadiazole (~1070 cm⁻¹). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the distinct electronic environments of the pyridine, oxadiazole, and propyl moieties.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show two distinct regions: the downfield aromatic region for the pyridine protons and the upfield aliphatic region for the propyl protons.

-

Pyridine Ring Protons: The 3,5-disubstituted pattern of the pyridine ring will result in three unique proton signals. The nitrogen atom and the electronegative oxadiazole substituent will deshield these protons, shifting them significantly downfield.

-

H-2: This proton is ortho to the ring nitrogen and will be the most deshielded, appearing as a doublet or triplet with a small coupling constant (J ≈ 2.0 Hz) due to meta-coupling with H-4 and H-6.

-

H-6: This proton is also ortho to the ring nitrogen and will appear at a similar downfield position, coupled to H-2 and H-4.

-

H-4: This proton is situated between the two substituents and will be coupled to both H-2 and H-6, likely appearing as a triplet with a small meta-coupling constant. The chemical shifts for 3,5-disubstituted pyridines are well-documented.[1]

-

-

Propyl Group Protons: The propyl group will exhibit a classic n-propyl splitting pattern.

-

-CH₂- (adjacent to Oxadiazole): This methylene group is directly attached to the electron-withdrawing oxadiazole ring, leading to a downfield shift compared to a typical alkane. It will appear as a triplet.

-

-CH₂- (middle): This methylene group will be split by the two adjacent CH₂ and CH₃ groups, resulting in a complex multiplet, likely a sextet.

-

-CH₃: The terminal methyl group will be the most upfield signal, appearing as a clean triplet.

-

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-2 | 9.3 - 9.5 | d | ~2.0 |

| Pyridine H-6 | 8.9 - 9.1 | d | ~2.0 |

| Pyridine H-4 | 8.5 - 8.7 | t | ~2.1 |

| Oxadiazole-CH₂- | 3.0 - 3.2 | t | ~7.5 |

| -CH₂-CH₂-CH₃ | 1.8 - 2.0 | sextet | ~7.5 |

| -CH₃ | 1.0 - 1.2 | t | ~7.5 |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to each unique carbon atom in the molecule.

-

Oxadiazole Carbons: The two carbons of the 1,3,4-oxadiazole ring are in highly deshielded environments due to the adjacent heteroatoms. Their chemical shifts are typically found in the δ 160-170 ppm range.[2][3] The carbon attached to the pyridine ring (C2) and the one attached to the propyl group (C5) will have slightly different shifts.

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts influenced by the ring nitrogen, the bromine atom, and the oxadiazole substituent. The carbon bearing the bromine (C-5) will be shifted to approximately δ 120 ppm. The carbons adjacent to the nitrogen (C-2, C-6) will be significantly downfield.[4]

-

Propyl Group Carbons: The three aliphatic carbons will appear in the upfield region of the spectrum, with the carbon directly attached to the oxadiazole being the most downfield of the three.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| Oxadiazole C2/C5 | 163 - 166 |

| Oxadiazole C5/C2 | 160 - 163 |

| Pyridine C-2 | 151 - 153 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 138 - 140 |

| Pyridine C-3 | 130 - 132 |

| Pyridine C-5 (C-Br) | 119 - 121 |

| Oxadiazole-CH₂- | 28 - 30 |

| -CH₂-CH₂-CH₃ | 20 - 22 |

| -CH₃ | 13 - 15 |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For this compound, Electron Ionization (EI) would likely be employed.

Molecular Ion Peak (M⁺)

The most crucial diagnostic feature will be the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of molecular ion peaks (M⁺ and M+2) of almost identical intensity.[5]

-

Molecular Formula: C₁₂H₁₀BrN₅O

-

Molecular Weight (using ⁷⁹Br): 322.01 g/mol

-

Molecular Weight (using ⁸¹Br): 324.01 g/mol

Therefore, the mass spectrum should exhibit two strong peaks at m/z ≈ 322 and 324 .

Key Fragmentation Pathways

Energetically unstable molecular ions will fragment in predictable ways, primarily through the cleavage of weaker bonds.[6][7]

-

Loss of Propyl Chain: Alpha-cleavage adjacent to the oxadiazole ring can lead to the loss of an ethyl radical (•C₂H₅, 29 Da) to form a stable fragment.

-

Loss of Bromine: Cleavage of the C-Br bond will result in a fragment showing the loss of 79 or 81 Da.

-

Ring Fragmentation: The heterocyclic rings can undergo complex fragmentation. A common pathway for pyridines is the loss of HCN (27 Da). The oxadiazole ring can also cleave to produce smaller charged fragments.

Table 3: Predicted Major Fragments in Mass Spectrometry

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Fragment |

|---|---|---|

| 322 | 324 | [M]⁺ (Molecular Ion) |

| 293 | 295 | [M - C₂H₅]⁺ |

| 243 | 243 | [M - Br]⁺ |

| 146 | 146 | [Bromopyridine]⁺ fragment |

| 97 | 97 | [Propyl-oxadiazole]⁺ fragment |

The diagram below illustrates the primary predicted fragmentation pathways.

Caption: Predicted major fragmentation pathways for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

-

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹ for the C-H bonds on the pyridine ring.

-

Aliphatic C-H Stretch: Stronger bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the C-H bonds in the propyl group.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the oxadiazole and pyridine rings, and the C=C bonds of the pyridine ring, will appear in the 1500-1650 cm⁻¹ region.[2]

-

C-O-C Stretch: A strong, characteristic band for the C-O-C ether-like stretch within the 1,3,4-oxadiazole ring is expected around 1050-1090 cm⁻¹.[2][8]

-

C-Br Stretch: The carbon-bromine bond vibration typically appears in the fingerprint region, often between 500-650 cm⁻¹.

Table 4: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2870 - 2970 | Strong |

| C=N Stretch (Ring) | 1600 - 1650 | Medium |

| C=C Stretch (Ring) | 1500 - 1580 | Medium-Strong |

| C-O-C Stretch (Oxadiazole) | 1050 - 1090 | Strong |

| C-Br Stretch | 500 - 650 | Medium |

Experimental Protocols

To acquire high-quality data, adherence to standardized protocols is essential. The following sections describe self-validating methodologies for the characterization of a novel small molecule like this compound.

Workflow for Spectroscopic Analysis

The logical flow for analyzing a newly synthesized compound ensures comprehensive characterization.

Caption: General workflow for synthesis, purification, and spectroscopic validation.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent choice is appropriate for the compound's solubility and does not have overlapping signals with the analyte.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals to determine proton ratios.

Mass Spectrometry (HRMS-EI) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe for EI.

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to detect the molecular ion and key fragments. Ensure the resolution is set high enough to determine accurate masses and elemental compositions.

Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dry sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Background Scan: Place the KBr pellet holder (or operate the empty ATR crystal) in the spectrometer and run a background scan. This is crucial to subtract the atmospheric (H₂O, CO₂) and instrument background.

-

Sample Scan: Place the sample pellet in the holder and acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural confirmation of this compound is readily achievable through a synergistic application of NMR, MS, and IR spectroscopy. This guide provides a robust, theoretically-grounded prediction of the key spectroscopic data points. The characteristic isotopic signature of bromine in the mass spectrum, coupled with the unique downfield proton signals of the 3,5-disubstituted pyridine ring in the ¹H NMR and the distinctive oxadiazole carbon signals in the ¹³C NMR, will serve as definitive markers for structural verification. The provided protocols offer a standardized approach to data acquisition, ensuring that researchers can confidently and accurately characterize this and other related novel compounds, thereby accelerating the pace of innovation in medicinal chemistry and materials science.

References

-

Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (n.d.). National Institutes of Health. Available at: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. (2020). Lupine Publishers. Available at: [Link]

-

13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Preprints.org. Available at: [Link]

-

Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. (2011). Der Pharma Chemica. Available at: [Link]

-

1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. (n.d.). Eureka Journals. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. Available at: [Link]

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). Indian Journal of Chemistry. Available at: [Link]

-

3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (2024). PubMed Central. Available at: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub. Available at: [Link]

-

IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.). ResearchGate. Available at: [Link]

-

FTIR spectra of the three oxadiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Available at: [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (n.d.). AL-Nahrain University. Available at: [Link]

-

3,5-Dimethylpyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

-

Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (2013). Research Journal of Chemical Sciences. Available at: [Link]

-

Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. Available at: [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. Available at: [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]

-

5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole. (n.d.). PubMed Central. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

1,3,4-Oxadiazole. (n.d.). Journal of the American Chemical Society. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Puget Sound. Available at: [Link]

-

2-(5-Bromopyridin-3-yl)-1,3,4-oxadiazole. (n.d.). MySkinRecipes. Available at: [Link]

Sources

- 1. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. savemyexams.com [savemyexams.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. journalspub.com [journalspub.com]

A Technical Guide to the Putative Mechanism of Action of 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole

Executive Summary

While 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole is a novel chemical entity without an established mechanistic profile in current literature, its structural components belong to classes with extensive and well-documented biological activities. The core of this molecule is the 1,3,4-oxadiazole ring, a five-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry due to its wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This guide synthesizes existing knowledge of related compounds to construct a plausible, data-driven hypothesis for its mechanism of action. We postulate that this compound primarily functions as an anticancer agent through the dual mechanisms of selective enzyme inhibition and subsequent induction of apoptosis . This document provides the theoretical framework for this hypothesis and a comprehensive, self-validating experimental workflow to rigorously test it.

Molecular Architecture and Physicochemical Rationale

The therapeutic potential of a small molecule is intrinsically linked to its structure. The title compound is a composite of three key moieties, each contributing to a putative pharmacological profile.

-

The 1,3,4-Oxadiazole Core: This heterocyclic ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and favorable pharmacokinetic properties.[5] Its rigid, planar structure and electron-withdrawing nature make it an effective scaffold for coordinating with biological targets.[5] Derivatives of 1,3,4-oxadiazole are known to engage in hydrogen bonding and other non-covalent interactions within enzyme active sites, leading to a broad spectrum of biological activities.[1][6]

-

The 5-Bromopyridin-3-YL Moiety: The pyridine ring is a common feature in many therapeutic agents.[7] The strategic placement of a bromine atom at the 5-position makes it a versatile synthetic handle for creating libraries of analogs via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is critical for structure-activity relationship (SAR) studies.[8][9] Furthermore, the electronegativity and position of the bromine and the pyridine nitrogen can significantly influence the molecule's binding affinity and selectivity for specific protein targets.[7][8]

-

The 5-Propyl Group: This terminal alkyl chain primarily governs the molecule's lipophilicity. This property is crucial for cell membrane permeability and interaction with hydrophobic pockets within a target enzyme's active site. The length and nature of this chain can be fine-tuned to optimize both potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Hypothesized Mechanism of Action: A Dual-Pronged Anticancer Strategy

Based on extensive evidence from analogous 1,3,4-oxadiazole derivatives, we propose that this compound functions as an anticancer agent. This activity is likely mediated through two interconnected pathways: inhibition of pro-inflammatory/pro-oncogenic enzymes and the induction of programmed cell death (apoptosis).

Primary Hypothesis: Selective Inhibition of Cyclooxygenase-2 (COX-2)

A significant body of research has identified 1,3,4-oxadiazole derivatives as potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[5][10] The COX-2 isoform is frequently overexpressed in various cancers and contributes to inflammation, angiogenesis, and tumor progression. Therefore, selective COX-2 inhibition is a validated strategy for cancer therapy and chemoprevention.

Causality: The planar 1,3,4-oxadiazole ring, flanked by the bromopyridine and propyl groups, is structurally suited to fit within the COX-2 active site. We hypothesize that it can form key interactions with active site residues (e.g., hydrogen bonds, hydrophobic interactions), blocking the entry of the natural substrate, arachidonic acid, and thereby inhibiting the production of prostaglandins that drive tumor growth.

Downstream Consequence: Induction of Apoptosis and Cell Cycle Arrest

Inhibition of critical survival pathways, such as those mediated by COX-2, often triggers apoptosis in cancer cells. Published studies on other cytotoxic 1,3,4-oxadiazoles have repeatedly demonstrated their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer.[11][12][13]

Causality: By blocking COX-2, the compound may reduce the levels of anti-apoptotic proteins (like Bcl-2) and increase the expression of pro-apoptotic proteins (like Bax), leading to mitochondrial membrane depolarization, caspase activation, and ultimately, programmed cell death.[14] Furthermore, disruption of the cell's signaling cascade can lead to arrest at key cell cycle checkpoints, such as G0/G1, preventing proliferation.[11]

Caption: Step-wise workflow for validating the proposed mechanism.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the compound's potency (IC₅₀) and selectivity for COX-2 over COX-1. High selectivity is a hallmark of modern anti-inflammatory and related anticancer agents.

Methodology (Based on Colorimetric Inhibitor Screening): [5]1. Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe solution according to the manufacturer's specifications (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit). 2. Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO. Also prepare a vehicle control (DMSO) and a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1). 3. Reaction Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well. 4. Inhibitor Addition: Add 1 µL of the serially diluted compound, vehicle, or positive control to the respective wells. 5. Incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme. 6. Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction. 7. Develop Color: Incubate for an additional 10 minutes. The peroxidase activity of COX will convert the probe, generating a colored product. 8. Data Acquisition: Read the absorbance of the plate at the appropriate wavelength (e.g., 590 nm) using a plate reader. 9. Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Protocol 2: Cytotoxicity Screening in Cancer Cell Lines (MTT Assay)

Objective: To evaluate the compound's ability to reduce the viability of cancer cells, specifically those known to overexpress COX-2 (e.g., MDA-MB-231 breast cancer, HT-29 colon cancer). [12][15] Methodology:

-

Cell Culture: Culture MDA-MB-231 and HT-29 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

-

Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with serially diluted concentrations of the test compound (e.g., from 100 µM to 0.1 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% reduction in viability).

| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) [Hypothetical Data] |

| Test Compound | MDA-MB-231 | 48 | 8.5 |

| Test Compound | HT-29 | 48 | 12.2 |

| Doxorubicin | MDA-MB-231 | 48 | 0.9 |

| Doxorubicin | HT-29 | 48 | 1.5 |

Protocol 3: Apoptosis Analysis via Annexin V/Propidium Iodide (PI) Staining

Objective: To confirm that the observed cytotoxicity is due to apoptosis rather than necrosis.

Methodology: [11]1. Cell Treatment: Seed cells (e.g., MDA-MB-231) in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. 2. Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS. 3. Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. 4. Incubation: Incubate the cells in the dark for 15 minutes at room temperature. 5. Analysis: Analyze the stained cells using a flow cytometer.

- Healthy cells: Annexin V-negative / PI-negative.

- Early apoptotic cells: Annexin V-positive / PI-negative.

- Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

- Necrotic cells: Annexin V-negative / PI-positive.

- Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion and Future Directions

This guide posits that this compound is a promising candidate for an anticancer agent, acting through a well-supported dual mechanism of selective COX-2 inhibition and subsequent induction of apoptosis. The provided experimental framework offers a clear and robust path to validating this hypothesis.

Successful validation would warrant progression to more advanced studies, including:

-

Molecular Docking: Computational studies to visualize the binding mode of the compound within the COX-2 active site.

-

Western Blot Analysis: To confirm the modulation of key apoptotic proteins like Bcl-2, Bax, and cleaved Caspase-3.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs, particularly by leveraging the reactive bromopyridine moiety, to optimize potency, selectivity, and pharmacokinetic properties.

The exploration of this and related 1,3,4-oxadiazole derivatives holds significant promise for the development of next-generation targeted therapies.

References

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Google Scholar.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI.

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). WJPR.

- The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. (2018).

- The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv

- Bromopyridine: Common isomorphs, synthesis, applic

- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv

- Design, Synthesis, and Anticancer Activity of 1,3,4-Oxadiazole Incorporated 5-(Pyrimidin-5-yl)

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Taylor & Francis Online.

- Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and comput

- New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflamm

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflamm

- Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review. (n.d.). Semantic Scholar.

- Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023). Bentham Science.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. chempanda.com [chempanda.com]

- 10. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. semanticscholar.org [semanticscholar.org]

In Silico Modeling of 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for In Silico First

In the landscape of modern drug discovery, the "fail fast, fail cheap" paradigm has become a guiding principle. The attrition rates of drug candidates are notoriously high, and the costs associated with preclinical and clinical development are ever-escalating. It is within this context that in silico modeling has transitioned from a niche academic pursuit to an indispensable component of the drug discovery pipeline. By simulating the interactions of a candidate molecule with its biological target and predicting its pharmacokinetic properties before a single gram is synthesized, we can make more informed decisions, prioritize resources effectively, and ultimately, de-risk the entire drug development process.

This guide provides an in-depth technical walkthrough of the in silico modeling of 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole , a novel small molecule with potential therapeutic applications. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore, known to be present in a variety of biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific substitutions on this core structure present a unique opportunity for targeted drug design.

This document is structured not as a rigid protocol, but as a dynamic guide that explains the causality behind each experimental choice. We will begin with a plausible synthetic route to the molecule, providing a tangible connection to the real-world chemistry that underpins our computational work. We will then delve into a comprehensive in silico workflow, from target selection and molecular docking to molecular dynamics simulations and ADMET profiling. Each step is designed to be a self-validating system, with clear explanations of the underlying principles and expected outcomes. Our goal is to empower you, the researcher, to not only replicate these methods but to adapt and apply them to your own drug discovery projects.

Part 1: Proposed Synthesis of this compound

While this guide focuses on the in silico evaluation of the title compound, understanding its synthesis is crucial for contextualizing its properties and potential for chemical optimization. The following is a proposed synthetic pathway based on established methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[4]

The synthesis commences with the readily available 5-bromonicotinic acid, which is first converted to its corresponding hydrazide. This intermediate then undergoes condensation with butyraldehyde, followed by an oxidative cyclization to yield the target 1,3,4-oxadiazole.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 5-bromonicotinohydrazide

-

To a solution of 5-bromonicotinic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. The resulting residue is the methyl ester of 5-bromonicotinic acid.

-

To the crude methyl ester, add hydrazine hydrate (3.0 eq) in ethanol.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration. Wash with cold ethanol to afford 5-bromonicotinohydrazide.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 5-bromonicotinohydrazide (1.0 eq) in a suitable solvent such as ethanol.

-

Add butyraldehyde (1.2 eq) and a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours to form the corresponding acylhydrazone intermediate.

-

After cooling, add a cyclodehydrating agent. A variety of reagents can be employed for this step, such as phosphorus oxychloride (POCl₃) or a milder oxidizing agent like iodobenzene diacetate.[5][6][7] The choice of reagent will depend on the desired reaction conditions and scale.

-

If using POCl₃, the reaction is typically heated at reflux for 2-3 hours.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Part 2: In Silico Modeling Workflow

With a plausible synthetic route established, we now turn our attention to the core of this guide: the in silico evaluation of our target molecule. This workflow is designed to provide a comprehensive assessment of the compound's potential as a therapeutic agent, from its interaction with a specific biological target to its likely pharmacokinetic profile.

Target Selection: B-cell lymphoma 2 (BCL-2)

The choice of a biological target is a critical first step in any drug discovery project. Given that 1,3,4-oxadiazole derivatives have shown promise as anticancer agents, we have selected B-cell lymphoma 2 (BCL-2) as our primary target.[8] BCL-2 is a key anti-apoptotic protein that is overexpressed in many cancers, making it a prime target for therapeutic intervention.[9][10][11] By inhibiting BCL-2, we can potentially restore the natural process of apoptosis in cancer cells.

For our modeling studies, we will utilize the high-resolution crystal structure of human BCL-2 in complex with the FDA-approved inhibitor Venetoclax (PDB ID: 6O0K).[2][12][13][14][15] This structure provides a well-defined binding pocket and a validated reference ligand, which are invaluable for our docking and simulation studies.

Step-by-Step In Silico Protocol

Caption: Overview of the in silico modeling workflow.

1. Ligand Preparation

The first step is to prepare a 3D structure of our ligand, this compound.

-

2D to 3D Conversion: The 2D structure of the ligand can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. This 2D structure is then converted to a 3D conformation.

-

Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This can be performed using a molecular mechanics force field such as MMFF94.

-

Charge Calculation: Partial atomic charges are assigned to the ligand atoms. The AM1-BCC charge model is a commonly used and reliable method for this purpose.

-

File Format: The prepared ligand structure is saved in a suitable format for docking, such as .mol2 or .pdbqt.

2. Receptor Preparation

The crystal structure of BCL-2 (PDB ID: 6O0K) requires preparation before it can be used for docking.

-

Download PDB File: Obtain the PDB file from the RCSB Protein Data Bank.[2][12][13][14][15]

-

Remove Unwanted Molecules: The PDB file contains the protein, the co-crystallized ligand (Venetoclax), water molecules, and ions. For our docking study, we will remove the Venetoclax ligand and all water molecules.[16][17][18][19][20]

-

Add Hydrogens: Hydrogen atoms are typically not resolved in crystal structures and must be added computationally. The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) should be checked and assigned based on the physiological pH (around 7.4).

-

Assign Charges and Atom Types: Assign partial charges and atom types to the protein atoms using a standard force field such as AMBER.

-

File Format: The prepared receptor is saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

3. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Software: AutoDock Vina is a widely used and effective open-source docking program.

-

Grid Box Definition: A grid box is defined around the binding site of BCL-2. The binding site can be identified from the position of the co-crystallized ligand (Venetoclax) in the original PDB file. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

-

Docking Simulation: The docking simulation is performed, and the results are a series of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

| Docking Parameter | Recommended Value | Rationale |

| Exhaustiveness | 8 | Controls the thoroughness of the search. A value of 8 is a good balance between accuracy and computational cost. |

| Number of Modes | 10 | The number of binding poses to be generated. |

| Grid Box Center | (x, y, z) coordinates of the binding site center | Determined from the co-crystallized ligand. |

| Grid Box Size | (e.g., 25 x 25 x 25 Å) | Should be large enough to accommodate the ligand. |

4. Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations allow us to observe the dynamic behavior of the complex over time.

-

Software: GROMACS is a powerful and versatile open-source MD simulation package.[3][21][22][23][24]

-

System Setup:

-

Force Field: The CHARMM36 force field is a robust choice for protein simulations, while the CGenFF server can be used to generate parameters for the ligand.[20]

-

Solvation: The protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization: The entire system is energy minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized (e.g., 1 bar) in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) equilibration.

-

Production MD: A production simulation is run for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

5. Analysis of MD Trajectory

The trajectory from the MD simulation is analyzed to understand the stability of the protein-ligand complex and the nature of their interactions.

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess the stability of the complex over time. A stable complex will exhibit a low and fluctuating RMSD.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: The number and occupancy of hydrogen bonds between the ligand and the protein are monitored throughout the simulation.

-

Binding Free Energy Calculation: Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand to the protein.

6. ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its success.

-

Key Properties:

-

Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water.

-

Aqueous Solubility (LogS): Predicts the solubility of the compound in water.

-

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross the BBB.

-

CYP450 Inhibition: Predicts the potential for drug-drug interactions.

-

Hepatotoxicity: Assesses the risk of liver damage.

-

Ames Test: Predicts the mutagenic potential of the compound.

-

| ADMET Property | Favorable Range |

| LogP | -0.4 to +5.6 |

| Molecular Weight | 150 to 500 g/mol |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

| Rotatable Bonds | ≤ 10 |

Part 3: Data Interpretation and Reporting

The culmination of this in silico workflow is a wealth of data that must be carefully interpreted and reported.

-

Docking Results: The top-ranked docking pose should be visually inspected to ensure that the interactions with the key residues in the binding pocket are chemically sensible. The predicted binding affinity provides a quantitative measure of the ligand's potential potency.

-

MD Simulation Results: The RMSD and RMSF plots will reveal the stability and dynamics of the protein-ligand complex. A stable RMSD for the ligand within the binding pocket is a strong indicator of a stable interaction.

-

ADMET Profile: The predicted ADMET properties should be evaluated against established criteria for drug-likeness (e.g., Lipinski's Rule of Five). Any potential liabilities, such as poor solubility or predicted toxicity, should be noted for future optimization.

Conclusion: A Roadmap for Rational Drug Design

This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential therapeutic agent. By integrating a plausible synthetic strategy with a robust computational analysis, we have demonstrated how in silico modeling can provide a powerful and cost-effective means of de-risking and accelerating the drug discovery process.

The methodologies described herein are not intended to be a rigid set of instructions, but rather a flexible framework that can be adapted and applied to a wide range of drug discovery projects. As a Senior Application Scientist, I encourage you to embrace these computational tools, to question and refine your models, and to use the insights gained from in silico modeling to guide your experimental work. The synergy between computational and experimental approaches is the cornerstone of modern, rational drug design, and it is through this synergy that we will continue to discover and develop the next generation of life-saving medicines.

References

-

Sonawane, G., Sharma, S., & Gilhotra, R. (2024). In Silico Analysis of 1,3,4-Oxadiazoles As Potential BCL-2 Inhibitor for Cancer Treatment. ajc, 36, 1072-1088. [Link]

-

Birkinshaw, R. W., et al. (2019). Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations. Nature Communications, 10(1), 2385. [Link]

-

Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]

-

RCSB PDB. (n.d.). 6O0K: crystal structure of BCL-2 with venetoclax. Retrieved from [Link]

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

-

Kang, M. H., & Reynolds, C. P. (2009). Bcl-2 inhibitors: targeting mitochondrial apoptotic pathways in cancer therapy. Clinical cancer research, 15(4), 1126-1132. [Link]

-

Kelly, P. N., & Strasser, A. (2011). The role of Bcl-2 and its relatives in tumourigenesis and cancer therapy. Cell death and differentiation, 18(9), 1414-1424. [Link]

-

CATH. (n.d.). PDB 6o0k. Retrieved from [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

-

InsilicoSci. (2023, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 6O0K: crystal structure of BCL-2 with venetoclax. Retrieved from [Link]

-

GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved from [Link]

-

Galaxy Training. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]

-

Deep Origin. (n.d.). ADMET Predictions. Retrieved from [Link]

-

Wu, H., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 963235. [Link]

-

Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]

-

Jorgensen, W. L., & Dodda, L. S. (2021). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. Methods in molecular biology (Clifton, N.J.), 2199, 277–288. [Link]

-

ADMET-AI. (n.d.). Retrieved from [Link]

-

BioExcel. (n.d.). Small molecule force field parametrization for atomistic Molecular Dynamics simulations. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides. Retrieved from [Link]

-

RCSB PDB. (n.d.). 3D View: 6O0K. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved from [Link]

-

MDPI. (n.d.). B Cell Lymphoma 2: A Potential Therapeutic Target for Cancer Therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Retrieved from [Link]

-

PubMed. (2012). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Retrieved from [Link]

-

Bonvin Lab. (n.d.). How to prepare structures for HADDOCK? Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

-

Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Retrieved from [Link]

-

Reddit. (2024, March 16). Ligand Parameterization. Retrieved from [Link]

-

Indian Journal of Chemistry. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]

-

Sci-Hub. (n.d.). Mild and convenient one-pot synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

-

ResearchGate. (2017, January 9). How to parameterize ligand in MD simulation using VMD-NAMD? Retrieved from [Link]

-

GROMACS forums. (2025, January 26). MD simulation of charged ligand. Retrieved from [Link]

Sources

- 1. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. GROMACS Tutorials [mdtutorials.com]

- 4. Sci-Hub. Mild and convenient one-pot synthesis of 1,3,4-oxadiazoles / Tetrahedron Letters, 2010 [sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PDB 6o0k [cathdb.info]

- 14. 6O0K: crystal structure of BCL-2 with venetoclax [ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 18. How to prepare structures for HADDOCK? – Bonvin Lab [bonvinlab.org]

- 19. meilerlab.org [meilerlab.org]

- 20. mdpi.com [mdpi.com]

- 21. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 22. m.youtube.com [m.youtube.com]

- 23. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 24. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 25. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 26. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 27. portal.valencelabs.com [portal.valencelabs.com]

- 28. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 29. ADMET-AI [admet.ai.greenstonebio.com]

A Technical Guide to the Solubility Profile of 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole in Organic Solvents: A Predictive and Methodological Approach

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the novel heterocyclic compound, 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole, in a range of common organic solvents. Recognizing the absence of published empirical data for this specific molecule, this document serves as a methodological whitepaper for researchers, medicinal chemists, and formulation scientists. We first dissect the molecule's structural components to make qualitative solubility predictions based on established chemical principles. Subsequently, this guide presents detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, explaining the causality behind critical experimental choices. The aim is to equip drug discovery and development professionals with a robust, self-validating system to characterize the solubility profile of this and other novel chemical entities, a critical parameter influencing bioavailability, process chemistry, and overall therapeutic success.[1][2][3][4]

Introduction to this compound

The successful progression of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its physicochemical properties. Among these, solubility is a paramount factor that governs everything from in vitro assay reliability to in vivo drug absorption and bioavailability.[3][5] This guide focuses on a specific NCE, this compound, providing a roadmap to fully characterize its solubility behavior.

The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocycle recognized as a "privileged structure" in medicinal chemistry. It is a bioisostere for carboxylic acids and amides, offering improved metabolic stability and favorable interactions with biological targets.[6] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a focal point of extensive research.[7][8][9] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, typically involving the cyclodehydration of diacylhydrazines or oxidative cyclization of acylhydrazones.[6][10]

Structural Analysis of the Target Molecule

A predictive assessment of solubility begins with a thorough analysis of the molecule's structure.

-

1,3,4-Oxadiazole Core: This central ring is polar and contains two pyridine-type nitrogen atoms and an ether-like oxygen atom. These are effective hydrogen bond acceptors, suggesting potential solubility in protic and polar aprotic solvents.

-

5-Bromopyridin-3-YL Group: The pyridine ring introduces polarity and another hydrogen bond acceptor site (the pyridine nitrogen). The bromine atom adds hydrophobicity and increases the molecular weight.

-

n-Propyl Group: This is a nonpolar, hydrophobic alkyl chain. Its presence will enhance solubility in less polar and nonpolar solvents.

The molecule thus possesses a bipolar nature: a large, polar, aromatic heterocyclic system combined with a nonpolar aliphatic chain. This duality suggests that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical and Predictive Solubility Assessment

While precise solubility values require experimental measurement, a robust theoretical assessment can guide solvent selection and experimental design.[11] Chemical theory allows for general predictions based on the microscopic structures of the solute and solvent.[12]

The Principle of "Like Dissolves Like"

This foundational principle posits that substances with similar molecular structures and intermolecular forces are likely to be mutually soluble.[12] We can categorize solvents and predict the solubility of our target molecule based on polarity, hydrogen bonding capability, and dispersion forces.

To facilitate this, the properties of common organic solvents are summarized in Table 1.

Table 1: Physicochemical Properties of Selected Organic Solvents

| Solvent | Polarity Index | Dielectric Constant (at 20-25°C) | Type |

|---|---|---|---|

| n-Hexane | 0.1 | 1.88 | Nonpolar |

| Toluene | 2.4 | 2.38 | Nonpolar Aromatic |

| Diethyl Ether | 2.8 | 4.33 | Nonpolar |

| Chloroform | 4.1 | 4.81 | Polar Aprotic |

| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Polar Aprotic |

| Dichloromethane (DCM) | 3.1 | 8.93 | Polar Aprotic |

| Acetone | 5.1 | 20.7 | Polar Aprotic |

| Ethanol | 4.3 | 24.6 | Polar Protic |

| Methanol | 5.1 | 32.7 | Polar Protic |

| Acetonitrile (ACN) | 5.8 | 37.5 | Polar Aprotic |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic |

(Data compiled from multiple sources)[13][14][15]

Predicted Qualitative Solubility Profile

Based on the structural analysis in section 1.2 and the solvent properties in Table 1, we can generate a qualitative prediction of solubility for this compound.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Nonpolar Solvents | ||

| n-Hexane | Low / Insoluble | The polar heterocyclic core dominates over the small propyl group, leading to poor interaction with nonpolar aliphatic solvents. |

| Toluene | Low to Moderate | π-stacking interactions between toluene and the aromatic rings may grant some solubility, but polarity mismatch is significant. |

| Polar Aprotic Solvents | ||

| Diethyl Ether | Low to Moderate | Moderate polarity may not be sufficient to overcome the crystal lattice energy of the solid compound. |

| Ethyl Acetate | Moderate | Good balance of polarity and hydrogen bond accepting capability. |

| THF / DCM / Chloroform | High | Strong dipole-dipole interactions are expected to effectively solvate the polar regions of the molecule. |

| Acetone / ACN | High | High polarity and dipole moments should lead to strong solvation. |

| DMF / DMSO | Very High | These are highly polar, strong solvents capable of disrupting crystal lattices and solvating a wide range of compounds. Often used as solvents for stock solutions. |

| Polar Protic Solvents |

| Ethanol / Methanol | Moderate to High | Hydrogen bonding between the solvent's hydroxyl group and the molecule's nitrogen/oxygen atoms will promote solubility. The propyl group may limit solubility compared to more polar aprotics. |

Experimental Determination of Solubility

Experimental validation is essential. The choice of method depends on the stage of research. High-throughput kinetic assays are common in early discovery, while the more rigorous thermodynamic shake-flask method is the gold standard for late-stage development.[5][16][17]

Overall Experimental Workflow

A systematic approach ensures reliable and reproducible data. The process involves selecting the appropriate method, careful execution, and precise analysis.

Caption: General workflow for solubility determination.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method measures the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the solid and solution phases are in equilibrium.[11][18]

Causality: The goal is to achieve a true thermodynamic equilibrium. This requires using an excess of the solid to ensure saturation, and sufficient time and agitation for the rates of dissolution and precipitation to become equal. A 24-48 hour period is standard to account for slow dissolution kinetics or potential polymorphic transformations.[19]

Caption: Step-by-step workflow for the Shake-Flask method.

Detailed Protocol:

-

Preparation: Weigh an amount of this compound into a glass vial sufficient to be in clear excess of its predicted solubility.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly. Place it in an orbital shaker or on a stir plate in a temperature-controlled environment (typically 25 °C). Agitate for 24 to 48 hours.

-

Phase Separation: Remove the vial and allow it to stand undisturbed for at least 1 hour to let undissolved solids settle. For fine suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Dilute the filtered sample with an appropriate solvent (often the mobile phase for HPLC).

-

Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the sample by comparing its response to the calibration curve generated from the standards.

-

-

Calculation: Account for the dilution factor to report the final solubility, typically in mg/mL or µM.

Protocol 2: Kinetic Solubility for High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous or organic medium.[19][20] It is not a true equilibrium value but is invaluable for ranking compounds in early discovery.[5][16] Nephelometry, which measures light scattering from precipitated particles, is a common detection method.[4]

Causality: This method mimics the common practice in high-throughput screening (HTS) where compounds are introduced from DMSO stocks. The result is "kinetic" because precipitation occurs from a supersaturated state and may not represent the final equilibrium.[18] It is highly sensitive to protocol parameters like DMSO concentration and incubation time.[20]

Detailed Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Plate Preparation: In a 96-well microplate, add the test solvent to each well.

-